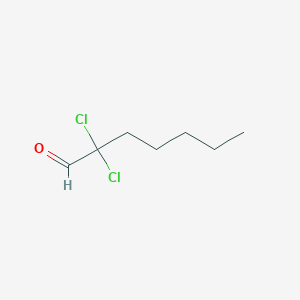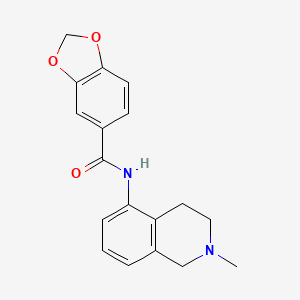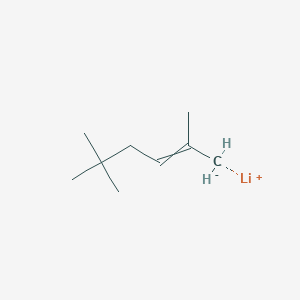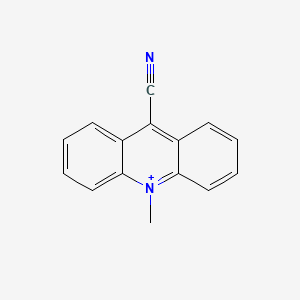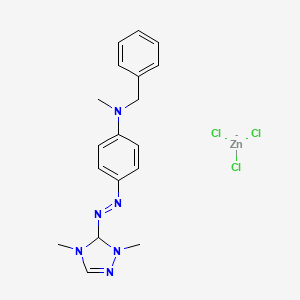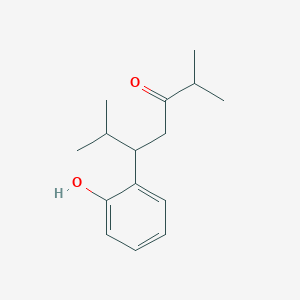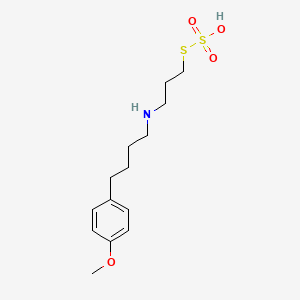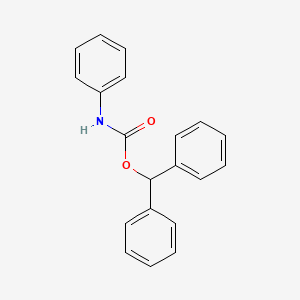
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid typically involves the reaction of indole derivatives with sulfonating agents. One common method includes the reaction of 2-methylindole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylindole-5-sulfonic acid: Similar in structure but with the sulfonic acid group at a different position on the indole ring.
1-Methyl-1H-indole-2-sulfonic acid: Another derivative with a methyl group at a different position.
Uniqueness
2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the methyl and sulfonic acid groups in specific positions on the indole ring provides distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
43132-72-5 |
|---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroindole-2-sulfonic acid |
InChI |
InChI=1S/C9H11NO3S/c1-9(14(11,12)13)6-7-4-2-3-5-8(7)10-9/h2-5,10H,6H2,1H3,(H,11,12,13) |
InChI Key |
DSHNFJITQMUHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)
